

VE-821 ATM inhibitor KU-55933 comparison

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Compound Focus: VE-821

CAS No.: 1232410-49-9

Cat. No.: S548526

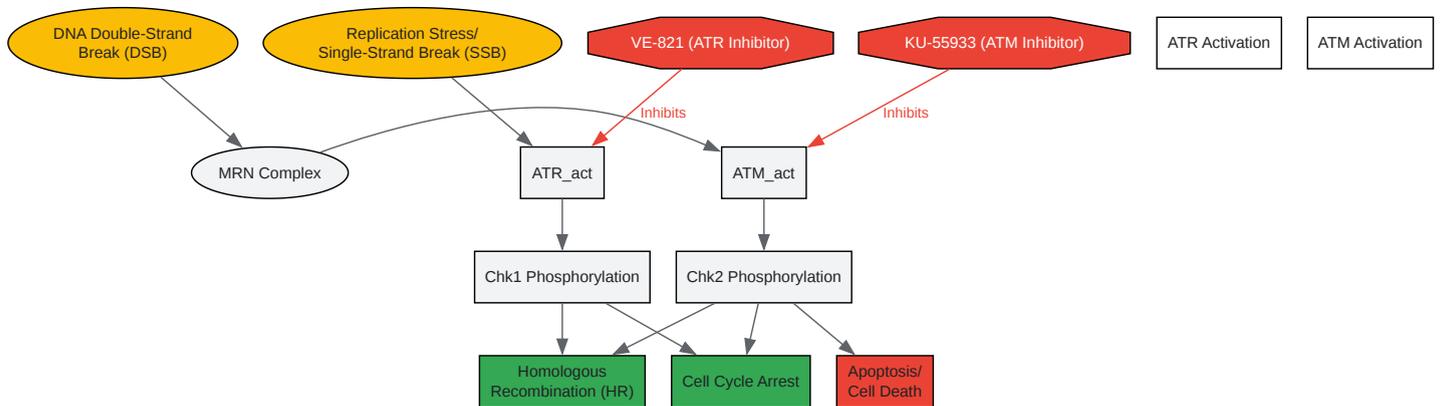
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Inhibitor Profile Comparison

Feature	VE-821 (ATR Inhibitor)	KU-55933 (ATM Inhibitor)
Primary Target	ATR (Ataxia Telangiectasia and Rad3-related) kinase [1] [2]	ATM (Ataxia Telangiectasia Mutated) kinase [3]
Reported Potency (IC ₅₀)	Ki = 13 nM; IC ₅₀ = 26 nM (cell-free) [4]	IC ₅₀ = 12.9 nM; Ki = 2.2 nM (cell-free) [3]
Key Selectivity	Highly selective for ATR over other PIKK family members (ATM, DNA-PK, mTOR) [4] [2]	Highly selective for ATM over DNA-PK, PI3K, PI4K, and ATR [4] [3]
Primary Mechanism	Inhibits ATR-mediated checkpoint signaling and radiation-induced G2/M arrest; increases DNA damage and inhibits Homologous Recombination (HR) repair [2]	Potently and specifically inhibits ATM kinase activity; inhibits activation of autophagy-initiating kinase ULK1 [4] [3]
Cellular Outcome	Sensitizes cancer cells to radiation and chemotherapy (e.g., gemcitabine), especially under hypoxia [1] [2]	Renders cells sensitive to oxidative damage and genotoxic stress like ionizing radiation [5] [6]

DNA Damage Response Signaling Pathway

The following diagram illustrates how **VE-821** and KU-55933 target specific kinases within the DNA Damage response network, crucial for their mechanism in sensitizing cells to genotoxic stress.



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Key Experimental Data and Applications

Both inhibitors are primarily used as research tools to investigate DNA damage biology and as sensitizing agents to conventional therapies.

Radiosensitization in Chondrosarcoma

- **Objective:** To overcome radioresistance in chondrosarcoma by inhibiting DNA repair [1].
- **Methods:** Chondrosarcoma cell lines were pre-treated with ATRi **VE-821** or ATMi KU-55933 before irradiation with X-rays, protons, or carbon ions. Cell viability, proliferation, DNA damage (γ H2AX foci), and cell cycle distribution were analyzed [1].
- **Findings:** **VE-821** was the most effective radiosensitizer. Pre-treatment with **VE-821** resulted in persistent DNA damage 24 hours post-irradiation, suppressed repair gene expression, and increased apoptosis. KU-55933 potently inhibited phosphorylation of ATM and its substrate p53 [1].

Sensitization to Oxidative Damage in Parasites

- **Objective:** To assess the role of ATR and ATM in the parasite *Leishmania major* and its sensitivity to oxidative damage [5].
- **Methods:** Promastigotes were exposed to inhibitors **VE-821** and KU-55933 alone and in combination with hydrogen peroxide (H₂O₂). Cell growth, morphology, and survival were evaluated [5].
- **Findings:** Both inhibitors alone caused minor growth defects. However, they significantly enhanced the parasite's sensitivity to H₂O₂, reducing the IC₅₀ to less than half that of untreated cells, suggesting impaired tolerance to oxidative DNA damage [5].

Experimental Consideration for KU-55933

Research indicates that KU-55933 inhibition of ATM kinase activity can trigger a compensatory **increase in ATM transcription**, a feedback mechanism important to consider in the experimental design and interpretation of long-term effects [6].

Conclusion for Research Use

In summary, the choice between **VE-821** and KU-55933 depends entirely on your specific research goal.

- **Select VE-821** when your aim is to **target the ATR-Chk1 axis**, typically in contexts of **replication stress** (e.g., to sensitize cells to antimetabolites like gemcitabine or to radiation under hypoxia) [1] [2].
- **Select KU-55933** when your aim is to **target the ATM-Chk2 axis**, typically in response to **DNA double-strand breaks** (e.g., to sensitize cells to ionizing radiation or radiomimetic drugs) [5] [1] [3].

Both are potent and selective tools for probing DDR pathways and developing combination therapies.

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